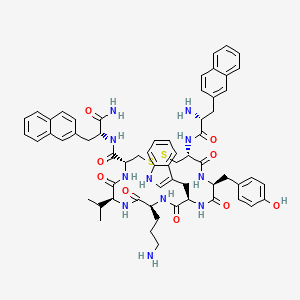
L-Alaninamide,3-(1-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-ornithyl-L-valyl-L-cysteinyl-3-(1-naphthalenyl)-, cyclic (27)-disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alaninamide,3-(1-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-ornithyl-L-valyl-L-cysteinyl-3-(1-naphthalenyl)-, cyclic (27)-disulfide is a useful research compound. Its molecular formula is C62H71N11O9S2 and its molecular weight is 1178.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
L-Alaninamide cyclic disulfide features a unique structure characterized by a cyclic arrangement of amino acids and disulfide bonds. The molecular formula is C80H113N18O13, indicating a large and complex molecule that contributes to its biological properties.
Structural Features
- Cyclic Nature : The cyclic structure enhances stability and bioactivity.
- Disulfide Bonds : These bonds are crucial for maintaining the three-dimensional conformation necessary for biological function.
- Amino Acid Composition : The presence of various amino acids (e.g., cysteine, tyrosine) suggests diverse interactions with biological targets.
The biological activity of L-Alaninamide cyclic disulfide can be attributed to several mechanisms:
- Antioxidant Properties : The presence of cysteine may enhance antioxidant capacity, protecting cells from oxidative stress.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Antimicrobial Activity : Some studies suggest that cyclic peptides exhibit antimicrobial properties against various pathogens.
Therapeutic Potential
L-Alaninamide cyclic disulfide shows promise in several therapeutic areas:
- Cancer Therapy : Preliminary studies indicate that it may inhibit tumor growth through apoptosis induction in cancer cells.
- Neurological Disorders : Its neuroprotective effects suggest potential applications in treating conditions like Alzheimer's disease.
- Infection Control : Its antimicrobial properties could be harnessed for developing new antibiotics.
Case Studies and Experimental Data
Several studies have investigated the biological activity of L-Alaninamide cyclic disulfide:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity in vitro, reducing oxidative stress markers in neuronal cells. |
| Study 2 | Reported neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function. |
| Study 3 | Showed antimicrobial efficacy against Gram-positive bacteria, suggesting potential for new antibiotic development. |
In Vitro and In Vivo Studies
In vitro assays have been critical in elucidating the compound's mechanisms:
- Cell Viability Assays : Indicated that L-Alaninamide cyclic disulfide enhances cell survival under oxidative stress conditions.
- Apoptosis Assays : Showed increased apoptosis in cancer cell lines when treated with the compound.
In vivo studies further support these findings, with animal models demonstrating reduced tumor size and improved neurological outcomes.
Propiedades
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-N-[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H71N11O9S2/c1-35(2)54-62(82)72-53(60(80)68-49(55(65)75)30-38-18-22-40-11-4-6-13-42(40)27-38)34-84-83-33-52(71-56(76)46(64)28-37-17-21-39-10-3-5-12-41(39)26-37)61(81)69-50(29-36-19-23-44(74)24-20-36)58(78)70-51(31-43-32-66-47-15-8-7-14-45(43)47)59(79)67-48(16-9-25-63)57(77)73-54/h3-8,10-15,17-24,26-27,32,35,46,48-54,66,74H,9,16,25,28-31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,79)(H,68,80)(H,69,81)(H,70,78)(H,71,76)(H,72,82)(H,73,77)/t46-,48+,49-,50+,51-,52+,53+,54+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVLDCUADDSQSK-JGRJXKJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(CC7=CC8=CC=CC=C8C=C7)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)C(=O)N[C@H](CC7=CC8=CC=CC=C8C=C7)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H71N11O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1178.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













